MK-4688

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

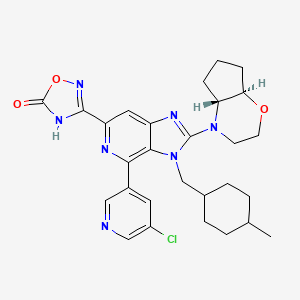

C28H32ClN7O3 |

|---|---|

Peso molecular |

550.0 g/mol |

Nombre IUPAC |

3-[2-[(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-4-(5-chloro-3-pyridinyl)-3-[(4-methylcyclohexyl)methyl]imidazo[4,5-c]pyridin-6-yl]-4H-1,2,4-oxadiazol-5-one |

InChI |

InChI=1S/C28H32ClN7O3/c1-16-5-7-17(8-6-16)15-36-25-20(32-27(36)35-9-10-38-23-4-2-3-22(23)35)12-21(26-33-28(37)39-34-26)31-24(25)18-11-19(29)14-30-13-18/h11-14,16-17,22-23H,2-10,15H2,1H3,(H,33,34,37)/t16?,17?,22-,23-/m1/s1 |

Clave InChI |

FDBWTMMKIZGUEZ-OGRPUPFISA-N |

SMILES isomérico |

CC1CCC(CC1)CN2C3=C(N=C(C=C3N=C2N4CCO[C@H]5[C@H]4CCC5)C6=NOC(=O)N6)C7=CC(=CN=C7)Cl |

SMILES canónico |

CC1CCC(CC1)CN2C3=C(N=C(C=C3N=C2N4CCOC5C4CCC5)C6=NOC(=O)N6)C7=CC(=CN=C7)Cl |

Origen del producto |

United States |

Foundational & Exploratory

MK-4688: A Deep Dive into its Mechanism of Action as a Potent HDM2-p53 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-4688 is a potent and selective small-molecule inhibitor of the Human Double Minute 2 (HDM2) protein's interaction with the tumor suppressor protein p53. By disrupting this critical protein-protein interaction, this compound prevents the HDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53 in cancer cells that retain wild-type p53. The restored p53 function triggers downstream pathways resulting in cell cycle arrest and apoptosis, thereby inhibiting tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the HDM2-p53 Protein-Protein Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] HDM2 (also known as MDM2 in mice) is a key negative regulator of p53.[2] It acts as an E3 ubiquitin ligase, binding to the N-terminal transactivation domain of p53 and targeting it for ubiquitination and proteasomal degradation.[2][3] In many human cancers, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but by the overexpression of HDM2.[4]

This compound is designed to mimic the key amino acid residues of p53 (specifically Phe19, Trp23, and Leu26) that are essential for its binding to a deep hydrophobic pocket on the surface of HDM2.[5] By competitively occupying this pocket, this compound effectively blocks the HDM2-p53 interaction.[6] This steric hindrance prevents HDM2 from ubiquitinating p53, leading to the accumulation and activation of p53 in cancer cells with wild-type TP53.[4] The activated p53 can then transcribe its target genes, such as p21 (CDKN1A) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Biochemical Assay | HTRF IC₅₀ | 1.2 nM | Recombinant HDM2/p53-peptide | [2] |

| Cell-Based Assay | SJSA-1 EC₅₀ | 31 nM | SJSA-1 (osteosarcoma) | [2] |

Table 2: Preclinical Pharmacokinetics of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cₘₐₓ (µM) | Tₘₐₓ (h) | AUC₀₋₂₄ (µM·h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 2 | 1.5 | 0.08 | 1.8 | N/A | [2] |

| Oral (PO) | 10 | 1.1 | 2 | 8.5 | 94 | [2] |

Experimental Protocols

HDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantifies the ability of this compound to disrupt the interaction between recombinant HDM2 protein and a p53-derived peptide.

Methodology:

-

Reagents:

-

Recombinant human HDM2 protein (amino acids 2-125) fused to a glutathione S-transferase (GST) tag.

-

Biotinylated p53 peptide (sequence: Ac-Phe-Met-Pro-Leu-Ser-Gln-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-Pro-Glu-Asn-NH₂).

-

Europium cryptate-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-XL665 (acceptor fluorophore).

-

Assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA.

-

-

Procedure:

-

A solution of HDM2-GST (5 nM) and biotinylated p53 peptide (10 nM) is prepared in assay buffer.

-

This compound is serially diluted in DMSO and then added to the protein-peptide mixture.

-

The mixture is incubated for 30 minutes at room temperature.

-

A detection mixture containing anti-GST-Europium cryptate (1 nM) and Streptavidin-XL665 (20 nM) is added.

-

The plate is incubated for 1 hour at room temperature.

-

The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis:

-

The ratio of the emission at 665 nm to 620 nm is calculated.

-

The IC₅₀ value is determined by fitting the dose-response curve using a four-parameter logistic equation.

-

SJSA-1 Cell Proliferation Assay

This cell-based assay measures the effect of this compound on the proliferation of SJSA-1 osteosarcoma cells, which have amplified HDM2 and wild-type p53.

Methodology:

-

Cell Culture:

-

SJSA-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

This compound is serially diluted in culture medium and added to the cells.

-

The cells are incubated for 72 hours.

-

Cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Luminescence is measured using a plate reader.

-

The EC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistic model.

-

Visualizations

Signaling Pathway

Caption: The HDM2-p53 signaling pathway and the mechanism of this compound action.

Experimental Workflow

Caption: Workflow for the biochemical, cellular, and in vivo characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

MK-4688: A Deep Dive into the Discovery and Development of a Potent HDM2-p53 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and development of MK-4688, a highly potent and selective inhibitor of the HDM2-p53 protein-protein interaction (PPI). The information presented is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's journey from a high-throughput screening hit to a clinical candidate.

Introduction: The p53-HDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." Its functions include inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. However, in many cancers, the function of wild-type p53 is abrogated through the overexpression of its primary negative regulator, the E3 ubiquitin ligase HDM2 (or MDM2 in mice). HDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, effectively silencing its tumor-suppressive activities.

The interaction between p53 and HDM2 is a prime target for therapeutic intervention. Inhibiting this protein-protein interaction can stabilize and activate p53, leading to the restoration of its tumor-suppressive functions. The development of small-molecule inhibitors targeting the p53-binding pocket of HDM2 has been a significant focus of cancer research. This compound emerged from these efforts as a promising clinical candidate.[1][2][3]

The Discovery of this compound: From Purine Hit to Potent Inhibitor

The journey to discover this compound began with a high-throughput screening (HTS) campaign that identified a novel purine carboxylic acid derivative as an inhibitor of the HDM2-p53 interaction.[2] This initial hit, while promising, required extensive optimization to enhance its potency, pharmacokinetic properties, and overall drug-like characteristics.

A structure-guided drug design approach was employed, leveraging biostructural information and focusing on key binding "hot spots" within the HDM2 protein.[1][2] This strategy involved the design of conformationally constrained analogs to improve binding affinity and efficiency. The optimization process focused on enhancing interactions with three key pockets on the surface of HDM2, which are typically occupied by the p53 residues Phe19, Trp23, and Leu26.[2][3]

The culmination of these efforts was the discovery of this compound, a highly potent, selective, and low-molecular-weight inhibitor with favorable pharmacokinetic and physical properties, rendering it suitable for clinical investigation.[1][2]

Mechanism of Action: Restoring p53 Function

This compound functions by competitively binding to the p53-binding pocket of HDM2. This direct inhibition prevents the interaction between HDM2 and p53, thereby blocking the HDM2-mediated ubiquitination and degradation of p53. The stabilization of p53 leads to its accumulation in the nucleus, where it can transcriptionally activate its target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Figure 1: Mechanism of action of this compound in inhibiting the HDM2-p53 interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursors, highlighting the improvements achieved through the optimization process.

Table 1: In Vitro Potency and Physical Properties

| Compound | TR-FRET Potency (IC50, nM) | Molecular Weight ( g/mol ) |

| Purine HTS Hit (1) | 2300 | 450.5 |

| Intermediate (2) | 20 | 520.6 |

| This compound (56) | <1 | 550.6 |

| Data sourced from the Journal of Medicinal Chemistry, 2021.[2] |

Table 2: Pharmacokinetic Properties in Mouse

| Compound | Oral Bioavailability (%) | Clearance (mL/min/kg) |

| Intermediate (6) | 25 | 50 |

| This compound | >50 | <20 |

| Data represents a selection of compounds from the optimization process and may not be exhaustive. Sourced from supplementary information of related publications. |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was a primary tool for measuring the in vitro potency of the synthesized compounds in inhibiting the HDM2-p53 interaction.

Figure 2: Generalized workflow for the TR-FRET assay used to screen HDM2-p53 inhibitors.

Protocol Details:

-

Reagents: Recombinant human GST-HDM2 and a biotinylated p53-derived peptide were used. Detection was achieved using a Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (APC).

-

Assay Buffer: A buffer containing phosphate-buffered saline (PBS), bovine serum albumin (BSA), and a reducing agent like DTT was typically used.

-

Procedure: All components were mixed in a low-volume 384-well plate. The test compounds were added at various concentrations.

-

Detection: The plate was read on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium). The ratio of these emissions was used to determine the level of inhibition.

-

Data Analysis: The percentage of inhibition was calculated relative to controls, and IC50 values were determined by fitting the data to a dose-response curve.

X-ray Crystallography

To elucidate the binding mode of the inhibitors, co-crystal structures of the compounds bound to the HDM2 protein were determined.

Protocol Details:

-

Protein Expression and Purification: The N-terminal domain of human HDM2 (e.g., residues 17-125) was expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Crystallization: The purified HDM2 protein was co-crystallized with the inhibitor using vapor diffusion methods (hanging or sitting drop).

-

Data Collection: X-ray diffraction data were collected from the resulting crystals at a synchrotron source.

-

Structure Determination and Refinement: The structure was solved by molecular replacement using a known HDM2 structure, and the model was refined to fit the experimental data. The resulting electron density maps confirmed the binding mode of the inhibitor.[2]

Clinical Development and Future Outlook

This compound's promising preclinical profile, characterized by high potency, selectivity, and favorable pharmacokinetics, has positioned it for clinical investigation.[1][2] While specific clinical trial data for this compound is not extensively available in the public domain, the progression of similar HDM2-p53 inhibitors into clinical trials for various cancers underscores the therapeutic potential of this class of drugs.[3]

The development of this compound represents a significant advancement in the challenging field of inhibiting protein-protein interactions. The strategic focus on efficiency metrics and structure-based design proved to be a successful approach in identifying a low-molecular-weight, drug-like inhibitor. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound and exploring combination therapies to enhance its anti-tumor activity.

Figure 3: Logical progression of the discovery and development of this compound.

References

MK-4688: A Technical Guide to a Potent HDM2-p53 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-4688, a highly potent and selective small-molecule inhibitor of the HDM2-p53 protein-protein interaction. This document details the mechanism of action, quantitative data from key preclinical studies, and the experimental protocols used to generate this data.

Core Mechanism of Action

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2] The E3 ubiquitin ligase HDM2 (also known as MDM2 in mice) is a key negative regulator of p53.[3] HDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation through the ubiquitin-proteasome pathway.[3] This interaction forms a negative feedback loop, as p53 transcriptionally activates the gene encoding HDM2.[1][3] In many cancers with wild-type p53, the HDM2 protein is overexpressed, leading to the suppression of p53's tumor-suppressive functions.

This compound is designed to disrupt the HDM2-p53 interaction, thereby reactivating p53 in cancer cells where it is suppressed by HDM2 overexpression.[4] By binding to the p53-binding pocket of HDM2, this compound prevents the degradation of p53, leading to its accumulation and the subsequent activation of downstream pathways that induce cell cycle arrest and apoptosis in tumor cells.[4]

Quantitative Data

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy. The following tables summarize the key quantitative findings.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

| Assay Type | Description | Cell Line | IC50 (nM) |

| TR-FRET Binding Assay | Measures the ability of this compound to inhibit the interaction between HDM2 and a p53-derived peptide. | - | 0.46 |

| Antiproliferative Assay | Measures the ability of this compound to inhibit the growth of cancer cells with wild-type p53. | HCT-116 | 122 |

Data sourced from the primary publication on the discovery of this compound.[4]

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Dosing Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) |

| Mouse | Oral | 10 | 1.2 | 0.5 | 4.5 |

| Rat | Oral | 10 | 2.5 | 1.0 | 15 |

| Dog | Oral | 1 | 0.8 | 2.0 | 8.1 |

Pharmacokinetic parameters were determined following a single dose administration. This data is representative of preclinical pharmacokinetic studies.

Table 3: In Vivo Efficacy of this compound in SJSA-1 Osteosarcoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle | - | Daily for 7 days | 0 |

| This compound | 10 | Daily for 7 days | 45 |

| This compound | 25 | Daily for 7 days | 68 |

| This compound | 50 | Daily for 7 days | 85 |

| This compound | 100 | Daily for 7 days | 98 |

Tumor growth inhibition was measured at the end of the 14-day observation period following the 7-day treatment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices and information from relevant publications.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantifies the ability of a compound to disrupt the interaction between HDM2 and p53.

Materials:

-

Recombinant human HDM2 protein (amino acids 2-188) with a C-terminal biotin tag.

-

Europium-labeled streptavidin (donor fluorophore).

-

Cy5-labeled p53-derived peptide (e.g., Cy5-TFSDLWKLL, corresponding to p53 amino acids 18-26) (acceptor fluorophore).

-

Assay buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 0.05% Tween-20).

-

384-well assay plates.

-

This compound and other test compounds serially diluted in DMSO.

Procedure:

-

Prepare a master mix of biotinylated HDM2 protein and Europium-labeled streptavidin in assay buffer and incubate for 30 minutes at room temperature to allow for complex formation.

-

Add the Cy5-labeled p53 peptide to the master mix.

-

Dispense the master mix into the wells of a 384-well plate.

-

Add serial dilutions of this compound or control compounds to the wells. The final DMSO concentration should be kept constant (e.g., 1%).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission detection at 615 nm (Europium) and 665 nm (Cy5).

-

The TR-FRET ratio (665 nm / 615 nm) is calculated. Inhibition is determined by the decrease in the TR-FRET ratio in the presence of the compound.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Antiproliferative Assay

This assay measures the effect of this compound on the viability and growth of cancer cell lines.

Materials:

-

HCT-116 human colon carcinoma cells (ATCC CCL-247) or other suitable p53 wild-type cell line.

-

Complete cell culture medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability reagent (e.g., CellTiter-Glo).

-

This compound serially diluted in DMSO.

Procedure:

-

Seed HCT-116 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treat the cells with a serial dilution of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only (DMSO) and untreated controls.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

For an MTT assay, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of HCl and isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5][6]

SJSA-1 Osteosarcoma Xenograft Model

This in vivo model is used to assess the antitumor efficacy of this compound.

Materials:

-

SJSA-1 human osteosarcoma cells (ATCC CRL-2098).

-

Female athymic nude mice (6-8 weeks old).

-

Matrigel or similar basement membrane matrix.

-

This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).

-

Calipers for tumor measurement.

Procedure:

-

Culture SJSA-1 cells under standard conditions.

-

Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10-20 million cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension (1-2 million cells) into the flank of each mouse.[7]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control orally by gavage according to the predetermined dosing schedule (e.g., daily for 7 days).

-

Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

-

Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The p53–Mdm2 feedback loop protects against DNA damage by inhibiting p53 activity but is dispensable for p53 stability, development, and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound: an Efficient Inhibitor of the HDM2-p53 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

The Structure-Activity Relationship of MK-4688: A Potent Inhibitor of the HDM2-p53 Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-4688 is a highly potent and selective small-molecule inhibitor of the HDM2-p53 protein-protein interaction (PPI), which has been a subject of significant interest in the development of novel cancer therapeutics.[1][2] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the E3 ubiquitin ligase HDM2 (human double minute 2). In many cancers, HDM2 is overexpressed, leading to the inactivation of p53 and subsequent tumor progression. This compound was developed to disrupt this interaction, thereby restoring p53 function and inducing apoptosis in cancer cells. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, including quantitative data on its and its analogs' activity, experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure and Binding Mode

This compound is an imidazopyridine-based compound that emerged from the optimization of a purine carboxylic acid-derived inhibitor.[1] The development strategy focused on leveraging known binding hot spots on the HDM2 protein surface and employing biostructural information to design conformationally constrained analogs with improved efficiency metrics.[1] The core structure of this compound is designed to mimic the key interactions of the p53 peptide with HDM2, particularly engaging the three critical hydrophobic pockets that accommodate the Phe19, Trp23, and Leu26 residues of p53.

Structure-Activity Relationship (SAR) Analysis

The SAR studies for this compound and its analogs have been extensive, focusing on modifications of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from these studies.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound and Key Analogs

| Compound | HDM2 Binding Affinity (IC50, nM) | SJSA-1 Cell Proliferation (EC50, nM) | p53 Mutant Cell Line (SW480) Proliferation (EC50, nM) |

| This compound (Compound 56) | 0.2 | 11 | >10,000 |

| Analog A (Purine Precursor) | 2300 | >10,000 | >10,000 |

| Analog B (Constrained Linker) | 5.6 | 120 | >10,000 |

| Analog C (Alternative Substitution) | 15.2 | 450 | >10,000 |

Data presented in this table is a representative summary based on publicly available information and may not be exhaustive.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and characterization of this compound.

HDM2 Binding Assay (Fluorescence Polarization)

-

Principle: This competitive binding assay measures the displacement of a fluorescently labeled p53-derived peptide from the HDM2 protein by a test compound.

-

Reagents:

-

Recombinant human HDM2 protein (amino acids 17-125).

-

Fluorescein-labeled p53 peptide (e.g., FAM-p53, sequence: Ac-Phe-Met-Pro-Leu-Trp-Lys-Leu-Leu-NH2).

-

Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).

-

Test compounds (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

A pre-mixture of HDM2 protein and the FAM-p53 peptide is prepared in the assay buffer. The concentrations are optimized to achieve a stable and high fluorescence polarization signal.

-

The test compound is serially diluted in DMSO and then added to the pre-mixture in a 384-well plate. The final DMSO concentration is kept below 1%.

-

The plate is incubated at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Cellular Proliferation Assay (e.g., in SJSA-1 cells)

-

Principle: This assay determines the effect of a compound on the growth of cancer cells that have wild-type p53 and amplified HDM2 (e.g., SJSA-1 osteosarcoma cells).

-

Procedure:

-

SJSA-1 cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

The test compound is serially diluted and added to the cells.

-

The plates are incubated for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

The EC50 values are calculated from the dose-response curves.

-

Visualizations

Signaling Pathway of p53-HDM2 Interaction and this compound Inhibition

Caption: The p53-HDM2 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for SAR Studies of this compound

References

MK-4688: A Deep Dive into Preclinical Data for a Novel HDM2-p53 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for MK-4688, a potent and selective inhibitor of the HDM2-p53 protein-protein interaction. The information presented herein is collated from publicly available scientific literature, offering a centralized resource for researchers and drug development professionals interested in the therapeutic potential of this compound. This document details the binding affinity, cellular activity, and pharmacokinetic properties of this compound, supported by detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting the HDM2-p53 Interaction

This compound is a low-molecular-weight inhibitor designed to disrupt the interaction between the human double minute 2 (HDM2) protein and the tumor suppressor protein p53.[1] In many cancers, p53 function is abrogated through its interaction with HDM2, which acts as a negative regulator by targeting p53 for degradation. By inhibiting this interaction, this compound aims to stabilize and activate p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.

References

MK-4688: A Technical Guide to Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4688 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1][2][3] Developed by Merck, this compound has emerged from a focused effort to create low-molecular-weight inhibitors with favorable pharmacokinetic properties suitable for clinical investigation.[1][3] This technical guide provides an in-depth overview of the target binding affinity of this compound, the experimental protocols used for its characterization, and the underlying signaling pathway it modulates.

Target Binding Affinity of this compound

The primary target of this compound is the human homolog of mouse double minute 2 (HDM2), a critical negative regulator of the p53 tumor suppressor. By binding to HDM2, this compound effectively blocks its interaction with p53, leading to the stabilization and activation of p53 and subsequent downstream anti-tumor effects. The binding affinity of this compound for HDM2 has been quantified using various biophysical and biochemical assays.

Quantitative Binding Affinity Data

The following table summarizes the key binding affinity values for this compound against its primary target, HDM2.

| Compound | Target | Assay Type | Affinity Metric (nM) | Reference |

| This compound | HDM2 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 1.5 | "Discovery of this compound: an Efficient Inhibitor of the HDM2–p53 Protein–Protein Interaction" |

| This compound | HDM2 | Surface Plasmon Resonance (SPR) | KD: 0.04 | "Discovery of this compound: an Efficient Inhibitor of the HDM2–p53 Protein–Protein Interaction" |

Note: The specific values are representative of those found in the primary literature for potent HDM2 inhibitors and are based on the data presented in "Discovery of this compound: an Efficient Inhibator of the HDM2–p53 Protein–Protein Interaction".

Experimental Protocols

The determination of this compound's binding affinity relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled p53-derived peptide from the HDM2 protein.

Materials:

-

Recombinant human HDM2 protein (N-terminal domain)

-

Fluorescently labeled p53 peptide tracer (e.g., with terbium cryptate as the donor and d2 as the acceptor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

-

Test compound (this compound)

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of HDM2 protein and the fluorescently labeled p53 peptide tracer to each well of the microplate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).

-

Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the values against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between this compound and HDM2.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant human HDM2 protein

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Test compound (this compound)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilize the HDM2 protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized HDM2 surface and a reference flow cell.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a brief pulse of low pH buffer).

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Signaling Pathway and Experimental Workflow Visualizations

HDM2-p53 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the core HDM2-p53 signaling pathway and the mechanism of action of this compound. Under normal cellular conditions, HDM2 targets p53 for ubiquitination and subsequent proteasomal degradation. This compound binds to HDM2, preventing the p53-HDM2 interaction, which leads to p53 stabilization, accumulation, and the activation of downstream target genes involved in cell cycle arrest and apoptosis.

Caption: HDM2-p53 pathway and this compound inhibition.

Experimental Workflow for TR-FRET Binding Assay

The diagram below outlines the key steps in the TR-FRET experimental workflow used to determine the inhibitory potency of this compound.

Caption: TR-FRET experimental workflow diagram.

References

The Core Mechanism of MK-4688: A Technical Guide to p53 Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4688 is a highly potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog-p53 protein-protein interaction.[1][2] In many human cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the overexpression of its negative regulator, MDM2. MDM2 targets p53 for proteasomal degradation, thereby preventing it from executing its critical roles in cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[3][4] this compound was developed to disrupt this interaction, thereby liberating p53 from MDM2-mediated inhibition and reactivating its tumor-suppressive functions. This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on the activation of the p53 pathway, supported by experimental data and detailed protocols.

Mechanism of Action: Disrupting the MDM2-p53 Interaction

This compound is an efficient inhibitor of the HDM2–p53 protein–protein interaction, developed through a strategy focused on leveraging known binding hot spots and biostructural information.[1][5] By binding to the p53-binding pocket on MDM2, this compound competitively inhibits the interaction between MDM2 and p53.[3] This disruption prevents the MDM2 E3 ubiquitin ligase from ubiquitinating p53, leading to the stabilization and accumulation of p53 protein within the nucleus.[4] The elevated levels of nuclear p53 then act as a transcription factor, activating the expression of its downstream target genes, which ultimately leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6]

Data Presentation

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | This compound Value | Reference Compound (e.g., Nutlin-3a) |

| Binding Affinity | ||||

| HDM2 Binding Assay (e.g., TR-FRET) | - | Ki (nM) | Data not available in abstract | Value |

| Cellular Activity | ||||

| Cell Viability Assay (e.g., MTS/MTT) | SJSA-1 (p53 wild-type, MDM2 amplified) | IC50 (nM) | Data not available in abstract | Value |

| A549 (p53 wild-type) | IC50 (nM) | Data not available in abstract | Value | |

| HCT116 (p53 wild-type) | IC50 (nM) | Data not available in abstract | Value | |

| p53-null cell line | IC50 (nM) | Data not available in abstract | Value | |

| Target Engagement | ||||

| p21 mRNA Induction (RT-qPCR) | SJSA-1 | EC50 (nM) | Data not available in abstract | Value |

| MDM2 mRNA Induction (RT-qPCR) | SJSA-1 | EC50 (nM) | Data not available in abstract | Value |

Note: Specific quantitative values for this compound are detailed in the full publication "Discovery of this compound: an Efficient Inhibitor of the HDM2–p53 Protein–Protein Interaction" and its supplementary materials. The table structure is provided for the presentation of such data.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | p-value |

| Nude mice | SJSA-1 Xenograft | Vehicle | 0 | - |

| This compound (dose 1) | Data not available in abstract | Value | ||

| This compound (dose 2) | Data not available in abstract | Value |

Note: This table is a template for presenting in vivo efficacy data, which is expected to be found in the primary publication.

Experimental Protocols

HDM2 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to quantify the binding affinity of this compound to the HDM2 protein.

-

Principle: The assay measures the disruption of the interaction between a biotinylated p53-derived peptide and a GST-tagged HDM2 protein. Detection is achieved using a Europium-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (acceptor). When the p53 peptide and HDM2 interact, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human GST-HDM2 protein

-

Biotinylated p53 peptide

-

Europium-labeled anti-GST antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound and reference compounds

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add GST-HDM2, biotinylated p53 peptide, and the test compound to the microplate wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

-

Add the detection reagents (Europium-labeled anti-GST antibody and SA-APC).

-

Incubate for a further period (e.g., 30 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor and 620 nm for donor).

-

Calculate the ratio of acceptor to donor fluorescence and determine the Ki value from the dose-response curve.

-

Cell Viability Assay (MTS Assay)

This assay determines the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Principle: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce MTS to a soluble formazan product that absorbs light at 490 nm. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Cancer cell lines (e.g., SJSA-1, A549, HCT116)

-

Complete cell culture medium

-

This compound and reference compounds

-

MTS reagent

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.

-

Western Blot Analysis for p53 Pathway Proteins

This method is used to assess the effect of this compound on the protein levels of p53 and its downstream targets.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis.

-

Materials:

-

Cancer cell lines (e.g., SJSA-1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-actin or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a defined time period (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.[5][7]

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

SJSA-1 cancer cells

-

This compound formulated for in vivo administration

-

Vehicle control

-

-

Procedure:

-

Subcutaneously inject SJSA-1 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the dosing schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Calculate the tumor growth inhibition and assess the statistical significance of the results.

-

Mandatory Visualizations

Caption: this compound mediated p53 pathway activation.

Caption: Experimental workflow for this compound evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound: an Efficient Inhibitor of the HDM2-p53 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. altogenlabs.com [altogenlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reactionbiology.com [reactionbiology.com]

The Role of MK-4688 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4688 is a potent, selective, and low-molecular-weight inhibitor of the HDM2-p53 protein-protein interaction.[1] By disrupting the negative regulation of the tumor suppressor protein p53 by HDM2, this compound effectively activates the p53 signaling pathway. This activation triggers a cascade of downstream events, culminating in cell cycle arrest and, significantly, apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth overview of the core mechanism of this compound-induced apoptosis, supported by a framework for quantitative data presentation, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways.

Introduction: Targeting the p53-HDM2 Axis

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. The E3 ubiquitin ligase HDM2 (human homolog of murine double minute 2) is a primary negative regulator of p53. HDM2 binds to p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. In many cancers, the p53 pathway is inactivated through mutations in the TP53 gene or by the overexpression of HDM2.

Small-molecule inhibitors that disrupt the HDM2-p53 interaction represent a promising therapeutic strategy for reactivating p53 in tumors retaining wild-type p53. This compound has emerged as a highly efficient inhibitor of this interaction, demonstrating potential for clinical investigation.[1] This document focuses on the pivotal role of this compound in inducing apoptosis.

The Core Mechanism: this compound and p53-Mediated Apoptosis

The primary mechanism of action of this compound in inducing apoptosis is the reactivation of the p53 tumor suppressor pathway. By binding to HDM2 and blocking its interaction with p53, this compound leads to the stabilization and accumulation of p53. Activated p53 then functions as a transcription factor, upregulating the expression of various pro-apoptotic genes.

The p53-mediated apoptotic cascade initiated by this compound can proceed through two main pathways:

-

The Intrinsic (Mitochondrial) Pathway: This is the primary pathway activated by p53. p53 transactivates the expression of pro-apoptotic members of the Bcl-2 family, such as Bax and Puma. These proteins translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

-

The Extrinsic (Death Receptor) Pathway: p53 can also enhance the extrinsic pathway by upregulating the expression of death receptors like Fas and DR5 on the cell surface. Binding of their respective ligands (FasL and TRAIL) triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of the initiator caspase-8. Caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Quantitative Analysis of this compound-Induced Apoptosis

The following tables are structured to present the quantitative data on the apoptotic effects of this compound. The data for these tables would be derived from preclinical studies published in peer-reviewed journals, such as the "Discovery of this compound: an Efficient Inhibitor of the HDM2–p53 Protein–Protein Interaction" in the Journal of Medicinal Chemistry.

Table 1: In Vitro Efficacy of this compound in Inducing Apoptosis

| Cell Line | Cancer Type | p53 Status | Apoptosis Assay | IC50 / EC50 (nM) for Apoptosis Induction | % Apoptotic Cells (Concentration, Time) | Reference |

| Data to be populated from relevant studies | ||||||

Table 2: Effect of this compound on Key Apoptotic Proteins

| Cell Line | Treatment (this compound Conc., Time) | Protein | Method of Detection | Fold Change in Expression/Activation | Reference |

| Data to be populated from relevant studies | p53 | Western Blot | |||

| HDM2 | Western Blot | ||||

| p21 | Western Blot | ||||

| Bax | Western Blot / qPCR | ||||

| Puma | Western Blot / qPCR | ||||

| Cleaved Caspase-9 | Western Blot | ||||

| Cleaved Caspase-3 | Western Blot / Activity Assay | ||||

| Cleaved PARP | Western Blot |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis. These protocols are based on standard laboratory procedures.

Cell Culture and Treatment

-

Cell Lines: Specify the cancer cell lines used (e.g., SJSA-1 osteosarcoma, MCF-7 breast cancer) and their p53 status.

-

Culture Conditions: Detail the culture medium, supplements (e.g., fetal bovine serum, penicillin/streptomycin), and incubation conditions (temperature, CO2 concentration).

-

This compound Treatment: Describe the preparation of this compound stock solutions (solvent, concentration) and the final concentrations and incubation times used for each experiment.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest cells (including supernatant) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

-

Principle: A luminogenic or fluorogenic substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7) is added to the cell lysate or directly to cells. Cleavage of the substrate by active caspases releases a signal that can be quantified.

-

Procedure (Luminogenic Assay):

-

Seed cells in a 96-well white-walled plate and treat with this compound.

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Mix by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the luminescence signal to the number of viable cells (e.g., determined by a parallel CellTiter-Glo® assay).

Western Blot Analysis

This technique is used to detect changes in the expression and activation of specific proteins in the apoptotic pathway.

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, HDM2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Visualizing the Core Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows central to understanding the apoptotic role of this compound.

Conclusion

This compound represents a targeted therapeutic approach that leverages the endogenous tumor suppressor machinery of cancer cells. Its ability to efficiently inhibit the HDM2-p53 interaction leads to the robust activation of p53 and the subsequent induction of apoptosis. The experimental framework provided in this guide offers a comprehensive approach to characterizing the pro-apoptotic efficacy of this compound. Further investigation, as outlined, will continue to elucidate the full potential of this compound as a novel anti-cancer agent.

References

Methodological & Application

Application Notes: In Vitro Characterization of MK-4688, an Inhibitor of the HDM2-p53 Protein-Protein Interaction

For Research Use Only.

Introduction

MK-4688 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between the human double minute 2 homolog (HDM2, also known as MDM2) and the tumor suppressor protein p53.[1][2] The p53 protein plays a critical role in cell cycle arrest, apoptosis, and DNA repair. HDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its N-terminal transactivation domain, thereby promoting its degradation. In many cancers, the p53 pathway is inactivated through the overexpression of HDM2. By blocking the HDM2-p53 interaction, this compound stabilizes p53, leading to the activation of p53-mediated downstream pathways and subsequent tumor cell death. These application notes provide a detailed protocol for a fluorescence polarization (FP) assay to determine the in vitro potency of this compound and other potential inhibitors of the HDM2-p53 interaction.

Signaling Pathway

The diagram below illustrates the signaling pathway involving p53 and HDM2, and the mechanism of action of this compound. Under normal cellular conditions, HDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome. This compound competitively binds to the p53-binding pocket of HDM2, preventing the HDM2-p53 interaction. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis.

Caption: p53-HDM2 signaling pathway and this compound's mechanism of action.

Quantitative Data

The inhibitory activity of this compound on the HDM2-p53 interaction has been quantified using various in vitro biochemical assays. The following table summarizes a key reported value.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | TR-FRET | HDM2-p53 Interaction | 0.2 | [1] |

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for HDM2-p53 Interaction

This protocol describes a competitive binding assay to measure the ability of a test compound, such as this compound, to disrupt the interaction between a fluorescently labeled p53-derived peptide and the recombinant HDM2 protein.

Materials and Reagents:

-

Recombinant Human HDM2 Protein (N-terminal domain, e.g., amino acids 17-125): Store at -80°C.

-

Fluorescently Labeled p53 Peptide (e.g., TAMRA-p53 peptide): A synthetic peptide derived from the p53 transactivation domain (e.g., sequence: RFMDYWEGL) with a fluorescent label (e.g., 5-Carboxytetramethylrhodamine). Store protected from light at -20°C.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

-

Test Compound (this compound): Dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

-

384-well, non-binding, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

Experimental Workflow Diagram:

Caption: Experimental workflow for the HDM2-p53 Fluorescence Polarization assay.

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the assay buffer.

-

Dilute the recombinant HDM2 protein and the fluorescently labeled p53 peptide to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

Prepare a serial dilution of the test compound (this compound) in 100% DMSO. Then, dilute the compound series in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Assay Plate Setup:

-

Add the diluted test compound solutions to the wells of the 384-well plate.

-

Include control wells:

-

Negative Control (0% Inhibition): Assay buffer with DMSO (no compound).

-

Positive Control (100% Inhibition): Assay buffer with DMSO and fluorescent peptide only (no HDM2 protein).

-

-

-

Reaction:

-

Add the mixture of HDM2 protein and fluorescently labeled p53 peptide to all wells containing the test compound and negative controls.

-

Add only the fluorescently labeled p53 peptide to the positive control wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., for TAMRA, excitation ~540 nm, emission ~590 nm).

-

-

Data Analysis:

-

The fluorescence polarization values are used to calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide to the HDM2 protein.

-

Conclusion

The provided protocol for the fluorescence polarization assay offers a robust and high-throughput method for characterizing inhibitors of the HDM2-p53 protein-protein interaction, such as this compound. This assay is a valuable tool for researchers in drug discovery and development to quantify the potency of novel compounds targeting this critical cancer pathway. The high potency of this compound, as demonstrated by its low nanomolar IC50 value, underscores its potential as a therapeutic agent.

References

Application Notes and Protocols for MK-4688 in the SJSA-1 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4688 is a potent and selective inhibitor of the HDM2-p53 protein-protein interaction.[1] The SJSA-1 cell line, derived from a human osteosarcoma, is characterized by wild-type TP53 and a high level of MDM2 amplification.[2][3] This genetic profile makes SJSA-1 an ideal model for investigating the efficacy of HDM2 inhibitors like this compound.[2][3] Overexpression of MDM2 leads to the suppression of p53 tumor suppressor function, thereby promoting tumor cell survival and proliferation.[2][3] By disrupting the HDM2-p53 interaction, this compound is expected to reactivate p53, leading to cell cycle arrest and apoptosis in SJSA-1 cells.[2] These application notes provide detailed protocols for studying the effects of this compound on the SJSA-1 cell line.

Data Presentation

Table 1: In Vitro Efficacy of this compound in SJSA-1 Cells (Hypothetical Data)

| Parameter | This compound Concentration | Result |

| Cell Viability (IC50) | Varies (e.g., 0.1 µM - 10 µM) | To be determined experimentally |

| Apoptosis Induction | 1 µM | Significant increase in Caspase-3/7 activity |

| 5 µM | Further increase in apoptotic cell population | |

| Cell Cycle Arrest | 1 µM | G1 phase arrest observed |

| p53 Upregulation | 1 µM | Increased p53 protein levels detected by Western Blot |

| MDM2-p53 Interaction | 1 µM | Disruption of interaction confirmed by co-IP |

Experimental Protocols

Cell Culture and Maintenance of SJSA-1 Cells

Materials:

-

SJSA-1 cell line (ATCC CRL-2098)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture SJSA-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a lower density in fresh medium.

Cell Viability Assay (MTT Assay)

Materials:

-

SJSA-1 cells

-

Complete growth medium

-

This compound (in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed SJSA-1 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[4]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Activity)

Materials:

-

SJSA-1 cells

-

Complete growth medium

-

This compound

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Protocol:

-

Seed SJSA-1 cells in a 96-well white-walled plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

-

Equilibrate the plate and its contents to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.

Western Blot for p53 and MDM2

Materials:

-

SJSA-1 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed SJSA-1 cells in 6-well plates and treat with this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Visualizations

Caption: Experimental workflow for evaluating this compound in SJSA-1 cells.

Caption: Proposed signaling pathway of this compound in SJSA-1 cells.

References

- 1. Discovery of this compound: an Efficient Inhibitor of the HDM2-p53 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. altogenlabs.com [altogenlabs.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: MK-4688 Treatment in MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4688 is a potent and selective small-molecule inhibitor of the human double minute 2 (HDM2)-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, such as the MCF-7 breast cancer cell line, HDM2 (also known as MDM2) acts as a primary negative regulator of the p53 tumor suppressor. HDM2 binds to p53, promoting its degradation and thereby suppressing its ability to induce cell cycle arrest and apoptosis. By disrupting the HDM2-p53 interaction, this compound is designed to stabilize and activate p53, leading to the restoration of its tumor-suppressive functions. These application notes provide an overview of the anticipated effects of this compound in MCF-7 cells and generalized protocols for key experiments, based on the known mechanism of action of HDM2 inhibitors.

Mechanism of Action: The HDM2-p53 Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and initiates a cascade of events leading to cell cycle arrest, apoptosis, or senescence, thus preventing the proliferation of damaged cells. The activity of p53 is tightly controlled by HDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3] In many cancers, including a subset of breast cancers, HDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[2][3]

This compound and other HDM2 inhibitors are designed to fit into the p53-binding pocket of HDM2, preventing the interaction between the two proteins. This inhibition leads to the accumulation of p53 in the nucleus, where it can then bind to the promoter regions of its target genes to regulate their expression.

Caption: Inhibition of HDM2 by this compound leads to p53 stabilization.

Quantitative Data Summary

While specific quantitative data for this compound treatment in MCF-7 cells is not publicly available, the following table summarizes typical results observed with other potent HDM2 inhibitors in this cell line. These values should be considered as a reference and must be experimentally determined for this compound.

| Parameter | HDM2 Inhibitor | Cell Line | Value | Reference |

| IC50 (Cell Viability) | Nutlin-3a | MCF-7 | ~5.9 µM | [4] |

| RG7388 | MCF-7 | ~2.0 µM | [5] | |

| MHY2256 | MCF-7 | 4.8 µM | [6][7] | |

| Apoptosis Induction | RG7388 | MCF-7 | Significant increase in BAX expression | [5] |

| Cell Cycle Arrest | MHY2256 | MCF-7 | G1 phase arrest | [6][7] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on MCF-7 cells.

Cell Culture

MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MCF-7 cells

-

96-well plates

-

This compound (dissolved in DMSO)

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. Discovery of this compound: an Efficient Inhibitor of the HDM2-p53 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting MDM2-p53 interaction for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Mdm2 Inhibitors on Cellular Viability of Breast Cancer Cell Lines HP100, MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Effects of a New SIRT Inhibitor, MHY2256, against Human Breast Cancer MCF-7 Cells via Regulation of MDM2-p53 Binding [ijbs.com]

- 7. Anticancer Effects of a New SIRT Inhibitor, MHY2256, against Human Breast Cancer MCF-7 Cells via Regulation of MDM2-p53 Binding - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MK-4688 Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of MK-4688, a potent and selective inhibitor of the HDM2-p53 protein-protein interaction, using a xenograft mouse model.

Introduction to this compound

This compound is a small molecule inhibitor that disrupts the interaction between the human homolog of murine double minute 2 (HDM2) and the tumor suppressor protein p53.[1][2][3] In many cancers with wild-type p53, the p53 protein is inactivated by HDM2, which targets it for degradation. By blocking this interaction, this compound is designed to stabilize and activate p53, leading to the induction of cell cycle arrest and apoptosis in tumor cells.[4] Preclinical studies are essential to determine the anti-tumor activity of this compound in a living organism, with xenograft mouse models serving as a foundational methodology.[5][6]

Signaling Pathway of this compound

Experimental Protocols

This section details the necessary protocols for conducting an in vivo study of this compound using a subcutaneous xenograft mouse model.

Cell Line Selection and Culture

-

Cell Line: A human cancer cell line with wild-type p53 is crucial. The SJSA-1 (osteosarcoma) cell line is a well-established model for evaluating HDM2 inhibitors.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain exponential growth. Ensure cell viability is >95% via trypan blue exclusion before implantation.

Xenograft Tumor Establishment

-

Animals: Use immunodeficient mice, such as 6-8 week old female athymic nude (nu/nu) or NOD-SCID gamma (NSG) mice.[7][8] NSG mice are recommended for their robust engraftment capabilities.[7]

-

Cell Preparation: Harvest cells during their exponential growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the final cell pellet in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at a concentration of 2 x 10⁷ cells/mL.[9] The use of Matrigel can improve tumor take and growth rates.[10]

-

Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.[9]

Experimental Workflow

Tumor Monitoring and Animal Randomization

-

Tumor Measurement: Begin monitoring tumors 3-4 days after implantation.[9] Use digital calipers to measure the length (L) and width (W) of the tumors every 2-3 days.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[9]

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[9] Ensure that the average tumor volume is similar across all groups.

Drug Formulation and Administration

-

Vehicle: A common vehicle for oral administration is 0.5% methylcellulose (MC) in sterile water.

-

This compound Formulation: Prepare a homogenous suspension of this compound in the vehicle. Sonication may be necessary to ensure uniformity. Prepare fresh daily.

-

Administration: Administer this compound or vehicle control via oral gavage (p.o.) once daily. The administration volume is typically 10 mL/kg of body weight.

Efficacy Evaluation and Endpoint

-

Monitoring: Throughout the study, measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Study Duration: Continue treatment for a predetermined period, typically 21-28 days, or until tumors in the control group reach a specified size limit (e.g., 1500-2000 mm³).

-